2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-5-4-12(10,11)2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWBEYIQCPUMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride generally involves:
- Introduction of the acetic acid side chain onto a thiomorpholine sulfone core.
- Formation of the hydrochloride salt to improve compound stability and handling.
The core thiomorpholine sulfone is typically prepared by oxidation of thiomorpholine derivatives, followed by functionalization at the 3-position with an acetic acid moiety.
Reported Synthetic Routes and Key Steps
Alkylation Using Haloacetates
A common approach to introduce the acetic acid side chain involves alkylation of the thiomorpholine ring nitrogen or carbon at the 3-position with haloacetates such as tert-butyl chloroacetate or methyl chloroacetate in the presence of a base (e.g., potassium carbonate). This step forms an ester intermediate which is subsequently hydrolyzed to the free acid.
- Example: Reaction of thiomorpholine sulfone with tert-butyl chloroacetate in refluxing ethyl acetate with potassium carbonate yields the tert-butyl ester intermediate in good yield (~75%). The ester is then cleaved non-aqueously using titanium tetrachloride (TiCl4) in dichloromethane at low temperature, followed by quenching with isopropanol to afford the hydrochloride salt of the acid.
Hydrolysis and Salt Formation
The ester intermediate undergoes hydrolysis either by acidic aqueous treatment or non-aqueous methods to yield the free acid. Subsequent treatment with hydrochloric acid converts the acid to its hydrochloride salt.
- Hydrolysis can be performed using 10% hydrochloric acid or by heating with water at 90–95 °C for several hours.
- Non-aqueous cleavage using TiCl4 avoids aqueous media, which can be beneficial for sensitive substrates.
Solvent-Free Protocols
Recent advances in green chemistry have introduced solvent-free protocols for related compounds such as imidazol-1-yl-acetic acid hydrochloride, which shares similar synthetic challenges. These involve:
- Direct reaction of the heterocyclic amine with tert-butyl chloroacetate in the presence of powdered potassium carbonate without solvents.
- Isolation of the ester intermediate by addition of water.
- Hydrolysis of the ester and acidification with hydrochloric acid to yield the hydrochloride salt.
This approach minimizes hazardous solvent use and simplifies workup.
Comparative Data Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | Thiomorpholine sulfone + tert-butyl chloroacetate + K2CO3 | Reflux in ethyl acetate | ~75 | Ester intermediate formed |
| Ester Cleavage | TiCl4 in dichloromethane, low temp, quench with isopropanol | Non-aqueous cleavage | High | Avoids aqueous hydrolysis |
| Hydrolysis (alternative) | Acidic hydrolysis with 10% HCl, heating | Aqueous acidic medium | Moderate | Traditional method, aqueous media involved |
| Solvent-free alkylation | Direct reaction with tert-butyl chloroacetate + K2CO3 | No solvent, powdered base | High | Environmentally friendly protocol |
| Salt formation | Treatment with HCl | Acidification | Quantitative | Converts acid to hydrochloride salt |
Research Findings and Observations
- The molar equivalent of haloester reagents is critical in controlling impurities such as di-acid by-products; exactly one equivalent favors high purity products.
- Non-aqueous cleavage methods (e.g., TiCl4) provide cleaner conversion of esters to acids, avoiding side reactions common in aqueous hydrolysis.
- Solvent-free methods significantly reduce environmental impact and simplify purification, representing a promising direction for scale-up and industrial synthesis.
- The hydrochloride salt form improves compound stability and crystallinity, facilitating handling and storage.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The acetic acid moiety can undergo substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acetic acid moiety can also participate in binding interactions, enhancing the compound’s overall affinity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiomorpholine Derivatives with Varied Substituents
Table 1: Structural and Molecular Comparisons
Key Observations :
- Ring Size: The thiomorpholine (6-membered) in the target compound contrasts with thietan (4-membered) in and thian (6-membered, non-thiomorpholine) in . Smaller rings (e.g., thietan) may increase ring strain, affecting stability .
- Functional Groups: The acetic acid group in the target compound offers carboxylate reactivity, whereas the methyl ester in is hydrolytically labile.
Thiolane and Benzothiophene Derivatives
Table 2: Heterocyclic Variants
Key Observations :
- This could enhance binding to hydrophobic enzyme pockets .
- Substituent Effects: The methylamino group in ’s thiolane derivative may alter solubility (higher logP) and receptor interaction compared to the acetic acid group .
Amide and Sulfonamide Derivatives
Table 3: Functional Group Modifications
Key Observations :
Biological Activity
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride (CAS Number: 1384429-47-3) is a synthetic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and applications in scientific research and medicine.
- Molecular Formula: CHClNOS
- Molecular Weight: 229.68 g/mol
- IUPAC Name: 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid; hydrochloride
- Appearance: Powder
The biological activity of this compound is attributed to its structural components:
- The sulfone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
- The acetic acid moiety enhances binding interactions, increasing the compound's affinity for its biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit various enzymes involved in metabolic processes. For instance, it may interact with proteases or kinases, which are crucial in cellular signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating varying degrees of effectiveness.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Interaction : A study explored the compound's ability to inhibit a specific enzyme associated with cancer proliferation. Results indicated a significant reduction in enzyme activity at concentrations as low as 50 µM, suggesting potential therapeutic applications in oncology.
- Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone diameter of 15 mm against S. aureus, indicating moderate efficacy.
Research Applications
The compound is utilized in various research domains:
- Medicinal Chemistry : As a precursor for synthesizing novel drugs with improved pharmacokinetic profiles.
- Biological Studies : To investigate enzyme mechanisms and protein interactions.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)acetic acid | Similar thiomorpholine structure | Moderate enzyme inhibition | Different position of sulfone group |
| 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid | Non-hydrochloride form | Less soluble | Lacks enhanced stability |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(1,1-dioxo-1λ⁶-thiomorpholin-3-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?
A robust synthesis route involves coupling thiomorpholine derivatives with haloacetic acid precursors under acidic conditions. Key steps include:
- Reflux in polar aprotic solvents (e.g., DMF or acetic acid) with catalytic agents like anhydrous ZnCl₂ to enhance cyclization .
- Purification via recrystallization using DMF/acetic acid mixtures to isolate the hydrochloride salt .
- Optimization of reaction time (typically 6–8 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratio of starting materials) to maximize yield .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?
- ¹H NMR analysis in deuterated DMSO (DMSO-d₆) resolves peaks for the thiomorpholin ring protons (δ 3.0–4.0 ppm) and the acetic acid backbone (δ 2.5–3.0 ppm). Deuterated solvents minimize signal interference .
- Integration ratios should match expected proton counts (e.g., 4 protons for the thiomorpholin ring and 2 protons for the acetic acid moiety).
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Respiratory protection : Use a one-way valve respirator to avoid inhalation of fine particles .
- First-aid measures : Immediate flushing with water for skin contact and artificial respiration with a pocket mask for accidental inhalation .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
- SHELX software suite (e.g., SHELXL/SHELXS) is recommended for refining crystallographic data. Input high-resolution diffraction data to resolve bond lengths and angles, particularly for the thiomorpholin ring’s sulfur-dioxide group .
- Twinned data refinement : Use SHELXL’s twin-law correction for crystals with pseudosymmetry, which is common in sulfonamide derivatives .
Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?
- High-performance liquid chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Impurity thresholds should be <0.5% for research-grade material .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode identifies byproducts like unreacted thiomorpholine intermediates .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Q. What strategies mitigate degradation during long-term stability studies?
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor via HPLC.
- Lyophilization : Freeze-drying the hydrochloride salt improves stability by reducing hydrolytic degradation .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?
- Cross-validation : Compare X-ray-derived bond lengths (e.g., S=O bonds ~1.43 Å) with DFT-calculated values. Deviations >0.05 Å suggest refinement errors or polymorphism .
- Dynamic NMR experiments : Variable-temperature ¹H NMR can detect conformational flexibility in the thiomorpholin ring that static crystallography may miss .
Q. What are best practices for reporting synthetic yields and purity in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
